molecular formula C17H19NO8 B14504857 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate CAS No. 64180-30-9

5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate

Cat. No.: B14504857
CAS No.: 64180-30-9
M. Wt: 365.3 g/mol
InChI Key: KFTYVCOLLBXAFO-UHFFFAOYSA-N
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Description

5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is an organic compound with the molecular formula C18H19NO8 It is a derivative of benzene, where three acetate groups and a morpholine-4-carbonyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate typically involves the following steps:

    Formation of the Benzene Triacetate Core: The benzene ring is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form benzene-1,2,3-triyl triacetate.

    Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzene-1,2,3-triyl triacetate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The morpholine-4-carbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetate groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2,3-triyl triacetate: Lacks the morpholine-4-carbonyl group.

    Morpholine-4-carbonyl benzene derivatives: Similar structure but different substitution patterns on the benzene ring.

Uniqueness

5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is unique due to the presence of both the morpholine-4-carbonyl group and the triacetate groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64180-30-9

Molecular Formula

C17H19NO8

Molecular Weight

365.3 g/mol

IUPAC Name

[2,3-diacetyloxy-5-(morpholine-4-carbonyl)phenyl] acetate

InChI

InChI=1S/C17H19NO8/c1-10(19)24-14-8-13(17(22)18-4-6-23-7-5-18)9-15(25-11(2)20)16(14)26-12(3)21/h8-9H,4-7H2,1-3H3

InChI Key

KFTYVCOLLBXAFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)N2CCOCC2

Origin of Product

United States

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